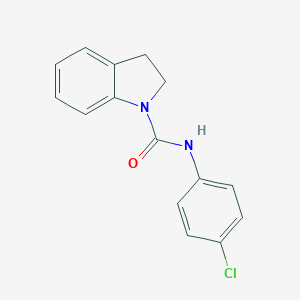

N-(4-chlorophenyl)-1-indolinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

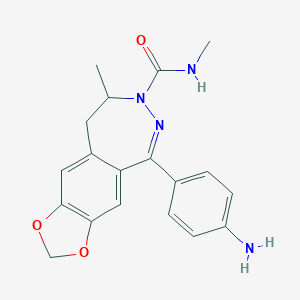

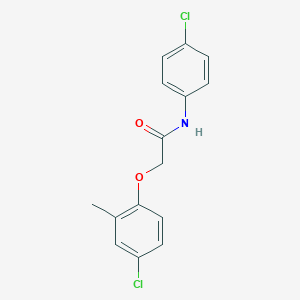

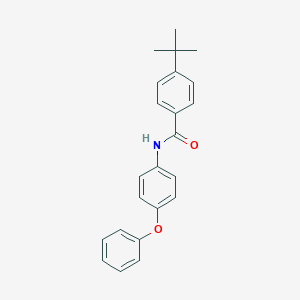

“N-(4-chlorophenyl)-1-indolinecarboxamide” is likely a compound that contains an indoline group and a carboxamide group attached to a 4-chlorophenyl group . Indoline is a heterocyclic compound, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring. Carboxamides are organic compounds characterized by the functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom .

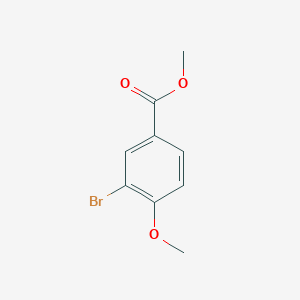

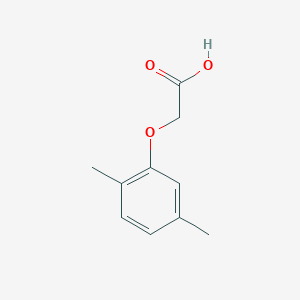

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indoline ring, a carboxamide group, and a 4-chlorophenyl group . The exact structure would depend on the specific substitution pattern of the indoline ring .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the carboxamide group, the indoline ring, and the 4-chlorophenyl group . The carboxamide group could potentially undergo reactions such as hydrolysis, while the indoline ring could participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific molecular structure . For example, the presence of the carboxamide group could potentially increase its polarity and influence its solubility in different solvents .Scientific Research Applications

Antiviral Activity

The compound has been used in the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives . These derivatives have shown certain anti-tobacco mosaic virus activity .

Antibacterial and Antibiofilm Activities

Nicotinamide derivatives, which are structurally similar to the compound , have been studied for their antibacterial and antibiofilm activities . It’s possible that “N-(4-chlorophenyl)-1-indolinecarboxamide” and “N-(4-chlorophenyl)-2,3-dihydroindole-1-carboxamide” could have similar properties.

Synthesis of Sulfonamide Derivatives

The compound can be used in the synthesis of sulfonamide derivatives . Sulfonamide drugs have brought about an antibiotic revolution in medicine and are associated with a wide range of biological activities .

Synthesis of N-Phenylmaleimide Precursors

The compound can be used in the synthesis of N-phenylmaleimide precursors . These precursors are of considerable interest due to their biological properties and use as intermediates in synthesis .

Potential Agricultural Applications

Sulfonamide derivatives, which can be synthesized from the compound, have been reported to possess antifungal and herbicidal properties for potential agricultural applications .

Potential Anticonvulsant Properties

Certain 1,3,4-thiadiazoles, which can be synthesized from the compound, have often displayed anticonvulsant properties .

Mechanism of Action

Safety and Hazards

Future Directions

The future research directions for this compound could potentially include further investigation of its biological activity and the development of new synthetic routes . Additionally, it could be interesting to explore its potential applications in various fields such as medicinal chemistry and material science .

properties

IUPAC Name |

N-(4-chlorophenyl)-2,3-dihydroindole-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O/c16-12-5-7-13(8-6-12)17-15(19)18-10-9-11-3-1-2-4-14(11)18/h1-8H,9-10H2,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFZJOHQJODZTJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355516 |

Source

|

| Record name | N-(4-chlorophenyl)-1-indolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorophenyl)-1-indolinecarboxamide | |

CAS RN |

89731-81-7 |

Source

|

| Record name | N-(4-chlorophenyl)-1-indolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B185438.png)

![4,6-dimethyl-2-oxo-1-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]pyridine-3-carbonitrile](/img/structure/B185447.png)

![Methyl 2-{[(phenylacetyl)carbamothioyl]amino}benzoate](/img/structure/B185450.png)

![2-[4-(Sec-butyl)phenoxy]acetic acid](/img/structure/B185457.png)